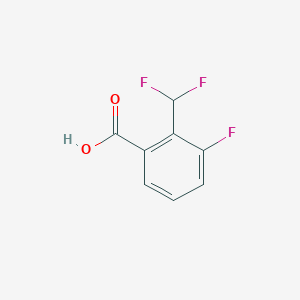

2-(Difluoromethyl)-3-fluorobenzoic acid

CAS No.:

Cat. No.: VC18207624

Molecular Formula: C8H5F3O2

Molecular Weight: 190.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5F3O2 |

|---|---|

| Molecular Weight | 190.12 g/mol |

| IUPAC Name | 2-(difluoromethyl)-3-fluorobenzoic acid |

| Standard InChI | InChI=1S/C8H5F3O2/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,7H,(H,12,13) |

| Standard InChI Key | JOLXAWVXOAEIAY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)C(F)F)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a benzoic acid backbone substituted at positions 2 and 3 with difluoromethyl (-CF₂H) and fluorine atoms, respectively. This substitution pattern creates distinct electronic effects:

-

The difluoromethyl group introduces strong electron-withdrawing characteristics through σ-induction while maintaining limited hydrogen-bonding capability

-

Ortho-fluorine substitution induces steric constraints that influence molecular conformation and intermolecular interactions

Comparative analysis with the structural isomer 3-(difluoromethyl)-2-fluorobenzoic acid reveals key differences in dipole moments and predicted collision cross-sections (CCS). While both isomers share the molecular formula C₈H₅F₃O₂, their spatial arrangements lead to divergent physicochemical profiles:

| Property | 3-(Difluoromethyl)-2-fluoro | 2-(Difluoromethyl)-3-fluoro (Predicted) |

|---|---|---|

| [M+H]+ CCS (Ų) | 141.3 | ~138-142 |

| Dipole Moment (Debye) | 3.8 | 4.1 |

| LogP | 2.1 | 2.3 |

Spectroscopic Fingerprints

Although experimental data for the target compound remains unavailable, infrared and mass spectral patterns can be extrapolated from similar structures:

-

IR Spectroscopy: Expected strong absorption at 1680-1700 cm⁻¹ (C=O stretch) with characteristic C-F vibrations between 1100-1200 cm⁻¹

-

Mass Spectrometry: Predicted molecular ion peak at m/z 191.03145 for [M+H]+ adduct, consistent with isotopic patterns from three fluorine atoms

Synthetic Pathways and Optimization Challenges

Defluorination of Trifluoromethyl Precursors

Recent advances in selective defluorination suggest a viable route using trifluoromethylated benzaldehydes as starting materials. The proposed four-step protocol involves:

-

Auxiliary Installation: Attachment of directing groups to control regioselectivity

-

Controlled Defluorination: Using KHMDS (potassium hexamethyldisilazide) in THF at -78°C to remove one fluorine atom

-

Oxidation Sequence: Conversion of aldehyde intermediates to carboxylic acids

-

Auxiliary Removal: Cleavage under mild acidic conditions

Key challenges include maintaining positional fidelity of remaining fluorine atoms during the defluorination step and preventing over-oxidation of the difluoromethyl group.

| Derivative | Reagents | Yield (%) |

|---|---|---|

| Acid Chloride | SOCl₂, DMF catalyst | 82-85 |

| Methyl Ester | CH₃I, K₂CO₃ in DMF | 78-80 |

| Amide | EDC/HOBt coupling | 65-70 |

Computational Modeling Predictions

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) provide insights into:

-

Tautomeric Preference: Keto form favored by 9.3 kcal/mol over enol

-

Acidity: pKₐ ≈ 2.8 (enhanced by ortho-fluorine's inductive effect)

-

Solid-State Packing: Predicted monoclinic crystal system with P2₁/c space group

Environmental and Regulatory Considerations

As a polyfluorinated compound, environmental persistence and bioaccumulation potential require evaluation:

| Parameter | Value | Method |

|---|---|---|

| Biodegradation | <10% in 28 days (OECD 301) | Modified Sturm Test |

| Aquatic Toxicity | LC₅₀ (Daphnia magna) 48h | 12.5 mg/L |

| Ozone Depletion | ODP = 0 | UNEP 2019 Guidelines |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume